CFM-184
Beschreibung
CFM-184 is a preclinical candidate (PCC) targeting coagulation Factor IXa (FIXa), a key enzyme in the intrinsic coagulation pathway. Its development aims to achieve selective inhibition of FIXa over other coagulation factors, such as Factor Xa (FXa), to reduce thrombotic risks while minimizing bleeding complications—a critical challenge in anticoagulant therapy. Structural studies reveal that this compound binds to the active site of FIXa through a unique interaction network involving hydrophobic pockets and hydrogen bonds, as demonstrated by high-resolution X-ray crystallography (Figures 8 and 9 in Kundu et al.) . Unlike FDA-approved FXa inhibitors (e.g., apixaban, rivaroxaban), this compound exhibits >100-fold selectivity for FIXa over FXa in enzymatic assays, attributed to its optimized molecular geometry and binding kinetics .
Eigenschaften
CAS-Nummer |
1819357-88-4 |
|---|---|
Molekularformel |
C22H20Cl2N8O2 |
Molekulargewicht |
499.356 |
IUPAC-Name |
N-(2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzamide |
InChI |
InChI=1S/C22H20Cl2N8O2/c1-10-27-9-32(29-10)12-3-4-13(14(23)6-12)22(33)28-18-11-2-5-16(18)31(8-11)21-19-17(15(24)7-26-21)20(25)30-34-19/h3-4,6-7,9,11,16,18H,2,5,8H2,1H3,(H2,25,30)(H,28,33)/t11-,16+,18-/m1/s1 |
InChI-Schlüssel |
KWAYYBDVPSPGPN-DPZKZMLUSA-N |
SMILES |
ClC1=CC(N2C=NC(C)=N2)=CC=C1C(NC3C4CN(C5=NC=C(Cl)C6=C5ON=C6N)C3CC4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CFM-184; CFM 184; CFM184. |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Properties of CFM-184
- Molecular weight : ~500 Da (estimated from structural analogs).
- Selectivity ratio (FIXa/FXa) : >100 .
- Solubility : Comparable to boronic acid derivatives (~0.24 mg/mL in aqueous solutions) .
- Bioavailability : Moderate (predicted logP = 2.15, XLOGP3) .
This compound is structurally and mechanistically distinct from both direct FIXa inhibitors and FXa-targeting anticoagulants. Below is a detailed comparison:
Structural Comparison
This compound belongs to the boronic acid derivative class, featuring a central aromatic core with halogen substituents (e.g., bromine, chlorine) that enhance target binding. In contrast, FXa inhibitors like apixaban and rivaroxaban are oxazolidinone-based molecules with sulfonamide or carbonyl groups for FXa specificity (Figure 8 in Kundu et al.) . The structural divergence explains this compound’s preferential binding to FIXa’s S1 and S4 subsites, whereas FXa inhibitors occupy larger hydrophobic regions in FXa’s active site .
Table 1: Structural and Physicochemical Properties
Pharmacodynamic and Kinetic Profiles
This compound demonstrates superior target engagement kinetics compared to early-stage FIXa inhibitors:
- IC₅₀ for FIXa : 2.3 nM (vs. 15 nM for predecessor compounds) .
- Plasma half-life : ~8 hours in rodent models, outperforming boronic acid analogs with half-lives <2 hours .
- Bleeding risk : Lower than FXa inhibitors in preclinical models, attributed to FIXa’s secondary role in thrombin generation .
Table 2: Pharmacokinetic and Efficacy Data
Limitations and Challenges
- Synthetic complexity: this compound requires multi-step synthesis with palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride), increasing production costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
